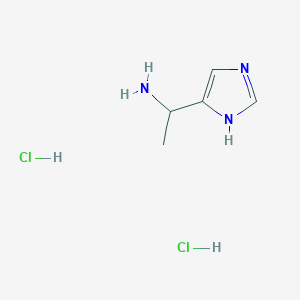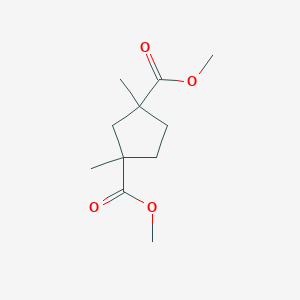
Dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate
説明
Dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate is a chemical compound with the molecular formula C11H18O4 . It has a molecular weight of 214.26 and is also known by the IUPAC name this compound .
Molecular Structure Analysis
The molecule contains a total of 33 bonds. There are 15 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, and 2 esters (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 186.20 g/mol . It has a computed XLogP3-AA value of 0.8, indicating its relative hydrophobicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 4 rotatable bonds .科学的研究の応用
Catalytic Transformation
The use of dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate in catalytic transformations is explored in research focusing on cycloisomerisation and cycloaddition reactions. For instance, the study by Bray et al. (2006) discusses the mechanism of cycloisomerisation of dimethyl hept-1,6-dienyl-4,4-dicarboxylate, which generates dimethyl 3,4-dimethylcyclopent-2-ene-1,1-dicarboxylate (Bray et al., 2006). Additionally, research by Tran et al. (2011) shows the efficient and stereoselective cycloaddition of dimethyl 2-benzylidenecyclopropane-1,1-dicarboxylate and C-aryl or C-amido nitrones, leading to the formation of spiro[cyclopropane-1,4-isoxazolidine] cycloadducts (Tran et al., 2011).
Synthesis and Reactions
The compound is also central in synthetic chemistry for producing various derivatives. Denisov et al. (2019) describe the synthesis of dimethyl 4-phenyl-spiro[2.2]pentane-1,1-dicarboxylate and its reactions with different compounds (Denisov et al., 2019). Similarly, research by Etinger et al. (1993) examines the behavior of stereoisomeric cyclohexane-1,2-, -1,3-, and -1,4-dicarboxylates, including their formation and dissociation in gas-phase cations (Etinger et al., 1993).
Stereoselectivity and Stability Studies
Furthermore, studies have investigated the stereoselectivity and stability of related compounds. Fuchs and Wechsler (1977) researched the relative stabilities of cyclopentane-1,3-dicarboxylate diesters, providing insights into their cis-trans equilibria and thermodynamic properties (Fuchs & Wechsler, 1977).
Radical Transformations
The role of this compound in radical transformations is also a subject of research. Xu et al. (2006) explored base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, leading to the efficient synthesis of dimethyl methylenecyclopropane-1,1-dicarboxylates (Xu et al., 2006).
特性
IUPAC Name |
dimethyl 1,3-dimethylcyclopentane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-10(8(12)14-3)5-6-11(2,7-10)9(13)15-4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNPMNBRZOEDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(C)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



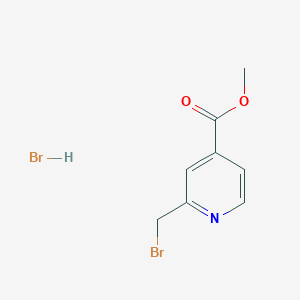
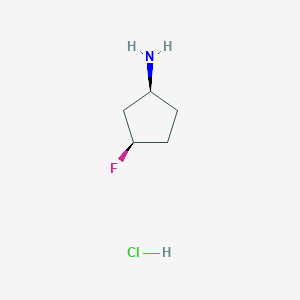
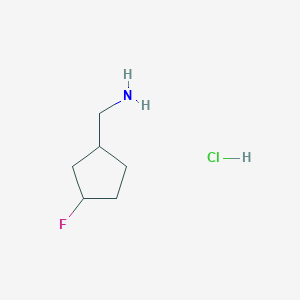

![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/structure/B3113585.png)

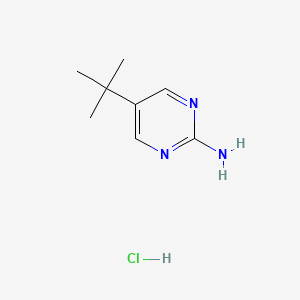

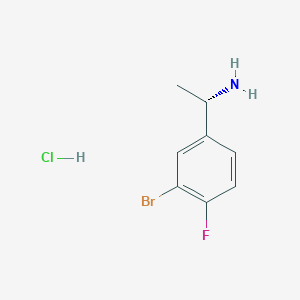
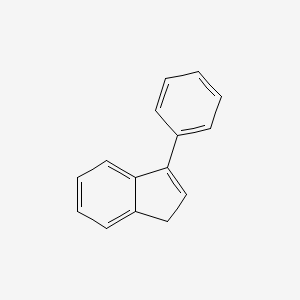
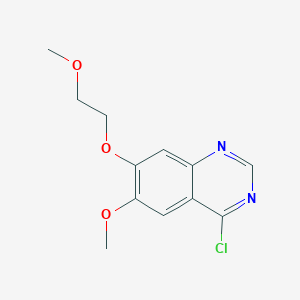
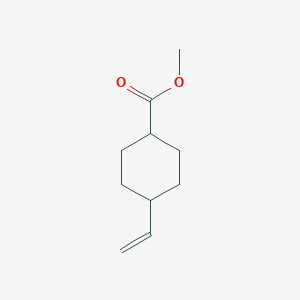
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B3113642.png)
